6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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Overview
Description
6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H13NO3 It is a derivative of tetrahydroquinoline, featuring a methoxy group at the 6th position and a carboxylic acid group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available 6-methoxyquinoline.
Reduction: The quinoline ring is reduced to a tetrahydroquinoline ring using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and carboxylic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents targeting various diseases.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The methoxy and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways related to oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Lacks the tetrahydro and carboxylic acid groups, making it less versatile in certain applications.
1,2,3,4-Tetrahydroquinoline:
Quinoline-4-carboxylic acid: Lacks the methoxy and tetrahydro groups, affecting its chemical properties and applications.
Uniqueness
6-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-3,6,8,12H,4-5H2,1H3,(H,13,14) |
InChI Key |
PBYPMVLCXWJEQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2C(=O)O |
Origin of Product |
United States |
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